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Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a
crucial role in cell proliferation, differentiation, and survival.[1][2] Genetic alterations in FGFR
genes, including amplifications, fusions, and mutations, can lead to aberrant signaling and
contribute to the development and progression of various cancers.[2][3] E7090, also known as
tasurgratinib, is a potent and selective oral inhibitor of FGFR1, 2, and 3.[4][5] This technical
guide provides an in-depth overview of the FGFR genetic alterations sensitive to E7090,
supported by preclinical and clinical data, detailed experimental methodologies, and visual
representations of key biological processes.

Mechanism of Action and Preclinical Efficacy

E7090 exhibits its antitumor activity by selectively inhibiting the tyrosine kinase activity of
FGFR1, 2, and 3.[5] This inhibition blocks the phosphorylation of FGFR and downstream
signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, thereby suppressing
tumor cell growth and survival.[6][7] Preclinical studies have demonstrated the potent and
selective activity of E7090 against cancer cells harboring various FGFR genetic alterations.

In Vitro Kinase and Cell Proliferation Inhibition
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E7090 has shown potent inhibitory activity against the enzymatic functions of FGFR1, 2, and 3,
with significantly less activity against FGFRA4.[6] The IC50 values, which represent the
concentration of the drug required to inhibit 50% of the target's activity, highlight the selectivity
of E7090.

Target Kinase IC50 (nmol/L)
FGFR1 0.71[6]

FGFR2 0.50[6]

FGFR3 1.2[6]

FGFR4 120[6]

FGFR3 (K650E) 3.1[6]

FGFR3 (K650M) 16[6]

Table 1: In vitro kinase inhibitory activity of
E7090 against wild-type and mutated FGFRs.

The antiproliferative effects of E7090 have been evaluated in a panel of human cancer cell
lines with diverse FGFR alterations. Cell lines with FGFR amplifications, fusions, or mutations
demonstrated high sensitivity to E7090.
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Cell Line Cancer Type FGFR Alteration IC50 (nmollL)
SNU-16 Gastric FGFR2 Amplification 5.7[6]

AN3 CA Endometrial FGFR2 Mutation 2.0

MFM-223 Breast FGFR2 Amplification 4.9

RT-112/84 Bladder FGFR3 Fusion 12

KMS-11 Myeloma FGFR3 Fusion 23

NCI-H1581 Lung FGFR1 Amplification 31

Table 2:

Antiproliferative
activity of E7090 in
cancer cell lines with
various FGFR genetic

alterations.[6]

In Vivo Xenograft Models

The antitumor efficacy of E7090 has been confirmed in mouse xenograft models using human
cancer cell lines. In a study with the SNU-16 gastric cancer cell line (FGFR2 amplification), oral
administration of E7090 led to a significant, dose-dependent inhibition of tumor growth.[6]
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Tumor Growth Inhibition

Treatment Group Dose (mglkg, once daily) (%)

Vehicle - 0

E7090 6.25 Significant Inhibition
E7090 12.5 Significant Inhibition
E7090 25 Significant Inhibition
E7090 50 Significant Inhibition

Table 3: In vivo antitumor
activity of E7090 in an SNU-16

xenograft model.[6]

Clinical Efficacy of E7090 (Tasurgratinib)

Clinical trials have evaluated the safety and efficacy of tasurgratinib in patients with advanced
solid tumors harboring FGFR alterations. The results demonstrate clinically meaningful
responses in patients with specific FGFR fusions and mutations.

Phase 2 FORTUNE Study

The FORTUNE study, a phase 2 basket trial, assessed the efficacy of tasurgratinib in patients
with advanced solid tumors with various FGFR gene alterations. Patients were enrolled into
different groups based on the type of alteration.
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L Median
. Objective .
FGFR Alteration Progression-Free
Group Response Rate .
Type Survival (PFS)
(ORR)
(months)
A FGFR1 Fusions 20.0% 2.5
FGFR2/3 Mutations
B (selected by MANO 20.0% 7.2
method)
FGFR2/3
C _ o 6.7% 2.2
Fusions/Amplifications
Other FGFR
D _ Not evaluable 5.7
Alterations

Table 4: Efficacy of
tasurgratinib in the

Phase 2 FORTUNE
study.[8]

Phase 2 Study in Cholangiocarcinoma

A pivotal phase 2 study investigated tasurgratinib in patients with cholangiocarcinoma (CCA)

harboring FGFR2 gene fusions who had received at least one prior chemotherapy regimen.

Efficacy Endpoint

Value

Objective Response Rate (ORR)

30.29%[9][10]

Disease Control Rate (DCR)

79%[10]

Median Progression-Free Survival (PFS)

5.4 months[9][10]

Median Overall Survival (OS)

13.1 months[9][10]

Table 5: Efficacy of tasurgratinib in patients with

FGFR2 fusion-positive cholangiocarcinoma.
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Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibition by E7090

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo
autophosphorylation, leading to the activation of downstream signaling cascades. The two
primary pathways are the RAS/MAPK pathway, which regulates cell proliferation and
differentiation, and the PISK/AKT pathway, which is crucial for cell survival.[1][2][4] E7090
effectively blocks these pathways by inhibiting the initial FGFR phosphorylation event.
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Caption: FGFR Signaling Pathway and Inhibition by E7090.
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MANO Method for High-Throughput Functional
Evaluation

The "mixed-all-nominated-mutants-in-one" (MANO) method is a high-throughput assay used to
assess the transforming potential and drug sensitivity of various gene variants, including those
in FGFRs.[11][12][13] This method allows for the rapid screening of numerous mutations to
identify those that are oncogenic and to determine their sensitivity to targeted inhibitors like
E7090.
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Caption: Workflow of the MANO Method for FGFR Variants.
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Experimental Protocols
Cell-Free Kinase Inhibition Assay

This assay evaluates the direct inhibitory effect of E7090 on the enzymatic activity of purified
FGFR kinases.

o Materials: Purified recombinant FGFR1, 2, and 3 kinase domains, ATP, a suitable substrate
(e.g., poly(Glu, Tyr) 4:1), and E7090.

e Method:

o Prepare a reaction mixture containing the FGFR kinase, substrate, and varying
concentrations of E7090 in a kinase buffer.

o Initiate the kinase reaction by adding ATP.
o Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
o Terminate the reaction.

o Quantify the amount of phosphorylated substrate using methods such as ADP-Glo™
Kinase Assay, HTRF, or ELISA.[14][15][16]

o Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of
the E7090 concentration.

Cell Proliferation Assay

This assay measures the effect of E7090 on the growth of cancer cell lines.

o Materials: Human cancer cell lines with known FGFR alterations, cell culture medium, fetal
bovine serum (FBS), and E7090.

e Method:
o Seed the cells in 96-well plates and allow them to adhere overnight.

o Treat the cells with a range of concentrations of E7090.
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[e]

Incubate the cells for a specified period (e.g., 72 hours).

o

Assess cell viability using a reagent such as Cell Counting Kit-8, MTS, or resazurin.

[¢]

Measure the absorbance or fluorescence, which is proportional to the number of viable
cells.

[¢]

Calculate the IC50 values for cell growth inhibition.[6]

In Vitro Signal Inhibition Analysis (Western Blotting)

This technique is used to detect the phosphorylation status of FGFR and its downstream
signaling proteins in cells treated with E7090.

o Materials: Cancer cell lines, cell lysis buffer, primary antibodies against phospho-FGFR, total
FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT, and secondary antibodies.

o Method:

o Culture the cells and treat them with different concentrations of E7090 for a defined time
(e.g., 4 hours).

o Lyse the cells to extract total proteins.

o Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
o Probe the membrane with specific primary antibodies overnight.

o Wash the membrane and incubate with a corresponding secondary antibody.

o Visualize the protein bands using a chemiluminescence detection system.

o Quantify the band intensities to determine the extent of phosphorylation inhibition.[6]

Mouse Subcutaneous Xenograft Model

This in vivo model assesses the antitumor activity of E7090 in a living organism.
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e Materials: Immunocompromised mice (e.g., nude mice), human cancer cell lines, and E7090
formulated for oral administration.

e Method:

o

Inject cancer cells subcutaneously into the flank of the mice.

o Allow the tumors to grow to a palpable size.

o Randomize the mice into treatment and control (vehicle) groups.

o Administer E7090 or vehicle orally once daily for a specified period (e.g., 14 days).
o Measure tumor volume and mouse body weight regularly.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
pharmacodynamics).

o Compare the tumor growth between the treated and control groups to evaluate efficacy.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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